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Compound of Interest

Compound Name:
3-(3-formyl-4-

hydroxyphenyl)propanoic acid

CAS No.: 99059-14-0

Cat. No.: B6161530

Get Quote

Content Type: Technical Comparison & Application Guide Target Analyte: 3-Formylphloretic

Acid (CAS: 99059-14-0) Primary Alternative/Interference: Ferulic Acid (Isomer), Phloretic Acid

(Precursor)

Executive Summary
3-Formylphloretic acid (3-(3-formyl-4-hydroxyphenyl)propanoic acid) is a functionalized

derivative of phloretic acid, often encountered in metabolic profiling of flavonoids

(dihydrochalcones) or as a synthetic intermediate. Its molecular weight (194.18 Da) and

elemental formula (C₁₀H₁₀O₄) make it isobaric with the common dietary metabolite Ferulic Acid.

This guide addresses the critical analytical challenge: differentiating 3-formylphloretic acid from

its isomers. While Ferulic acid relies on methoxy-group losses, 3-formylphloretic acid exhibits

distinct aldehyde-specific fragmentation (decarbonylation). This document outlines the

mechanistic pathways to ensure precise identification in complex biological matrices.
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Understanding the structural distinctness is the prerequisite for interpreting MS spectra.

Feature
3-Formylphloretic
Acid (Target)

Ferulic Acid
(Isomer)

Phloretic Acid
(Precursor)

Structure

3-(3-formyl-4-

hydroxyphenyl)propan

oic acid

3-methoxy-4-

hydroxycinnamic acid

3-(4-

hydroxyphenyl)propan

oic acid

MW (Monoisotopic) 194.0579 194.0579 166.0630

Precursor Ion [M-H]⁻ m/z 193 m/z 193 m/z 165

Key Functional Group
Aldehyde (-CHO) +

Saturated Chain

Methoxy (-OCH₃) +

Unsaturated Chain

Phenol + Saturated

Chain

Unsaturation (RDB)
6 (Benzene + C=O +

COOH)

6 (Benzene + C=C +

COOH)
5

MS/MS Fragmentation Performance
Experimental Mode: ESI Negative Mode (Preferred for acidic protons). Collision Energy (CE):

Ramp 10–30 eV.

A. 3-Formylphloretic Acid (Target)
The fragmentation is driven by the stability of the propanoic acid chain and the labile formyl

group.

Primary Loss (Decarboxylation): The carboxylic acid moiety readily loses CO₂ (44 Da),

yielding a stable ion at m/z 149.

Secondary Loss (Decarbonylation): The aldehyde group at the meta position facilitates the

loss of CO (28 Da) from the m/z 149 fragment, generating a diagnostic ion at m/z 121.

Absence of Methyl Loss: Crucially, this molecule cannot lose a methyl radical (15 Da),

distinguishing it from methoxylated isomers.

B. Ferulic Acid (Alternative/Isomer)
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Ferulic acid fragmentation is dominated by the methoxy group.

Primary Loss (Demethylation): Loss of a methyl radical (•CH₃, 15 Da) creates a radical anion

at m/z 178. This is the signature event for methoxy-phenols.

Secondary Loss (Decarboxylation): Subsequent loss of CO₂ yields m/z 134.

Direct Decarboxylation: Can also lose CO₂ first to form m/z 149, but the m/z 178/134

pathway is dominant and diagnostic.

C. Comparative Data Table
Transition / Feature

3-Formylphloretic
Acid

Ferulic Acid Specificity Note

Precursor 193 193
Indistinguishable in

MS1

Fragment 1
149 (100%) [M-H-

CO₂]⁻
149 (Variable)

Common to both (low

specificity)

Fragment 2 121 [M-H-CO₂-CO]⁻ 134 [M-H-CH₃-CO₂]⁻
High Specificity

(Diagnostic)

Fragment 3 165 (Minor, -CO) 178 [M-H-CH₃]⁻[1]•
High Specificity

(Ferulic marker)

Mechanism
Sequential Neutral

Loss (CO₂, CO)

Radical Cleavage

(•CH₃)

Radical loss vs.

Neutral loss

Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent fragmentation pathways that allow for the

structural confirmation of 3-formylphloretic acid.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Formyl-4-hydroxyphenyl_propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6161530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Ion (m/z 193)

3-Formylphloretic Acid Pathway Ferulic Acid Pathway (Interference)

[M-H]- m/z 193
(Isomeric Mixture)

m/z 149
[M-H-CO2]-

-CO2 (44 Da) -CO2 (Minor path for Ferulic)

m/z 178
[M-H-CH3]-•

-CH3• (15 Da)
(Methoxy Specific)

m/z 121
[M-H-CO2-CO]-

-CO (28 Da)
(Aldehyde Specific)

m/z 134
[M-H-CH3-CO2]-

-CO2 (44 Da)

Click to download full resolution via product page

Caption: Divergent MS/MS pathways. 3-formylphloretic acid follows a neutral loss pathway

(CO₂, CO), while Ferulic acid undergoes radical demethylation.

Experimental Protocol for Differentiation
To validate the presence of 3-formylphloretic acid in a sample (e.g., plasma, urine, or synthetic

reaction mix), follow this self-validating protocol.

Step 1: Chromatographic Separation
Since the isomers are isobaric, MS resolution alone is insufficient if fragmentation is

ambiguous. Use a high-strength silica (HSS) T3 column to retain polar phenolic acids.

Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 40% B over 8 minutes.

Result: Ferulic acid (more hydrophobic due to unsaturation and methoxy group) typically

elutes later than 3-formylphloretic acid.

Step 2: MRM Transition Setup
Program the Triple Quadrupole (QqQ) with the following transitions to ensure specificity.

Analyte
Quantifier
Transition (m/z)

Qualifier Transition
(m/z)

CE (eV)

3-Formylphloretic Acid 193.0 → 149.0 193.0 → 121.0 15 / 25

Ferulic Acid 193.0 → 134.0 193.0 → 178.0 20 / 15

Step 3: Validation Criteria
Retention Time Match: The peak must align with the authentic standard (CAS 99059-14-0).

Ion Ratio: The ratio of 149/121 must be consistent (<15% deviation) with the standard.

Exclusion: The peak must NOT show a signal in the 193 → 178 channel. Presence of 178

indicates Ferulic acid contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(3-Formyl-4-hydroxyphenyl)propanoic acid | C10H10O4 | CID 24761802 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Phloretic acid, 2TMS derivative [webbook.nist.gov]
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spectrometry-fragmentation-of-3-formylphloretic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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